![molecular formula C16H20N4O4S B2781133 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034540-00-4](/img/structure/B2781133.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
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Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies, including its mechanisms of action and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure incorporates a furan ring, a pyrazine moiety, and a piperidine core, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Cytotoxicity : The compound shows promising cytotoxic effects against various cancer cell lines.
- Apoptosis Induction : It may activate apoptotic pathways through caspase activation and modulation of key proteins involved in apoptosis, such as p53 and Bax.
- Autophagy Modulation : Evidence suggests that it can induce autophagy, which is crucial for cellular homeostasis and survival under stress conditions.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For example, in assays involving breast cancer cells (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The following table summarizes the findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.25 | Apoptosis via caspase activation |
MDA-MB-231 | 0.5 | Induction of autophagy |
Normal Cells | >10 | Selective toxicity |
The results indicate that this compound exhibits a higher selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapeutic agent.
Case Studies
A notable study focused on the compound's effects on apoptosis revealed that it significantly increased the expression of pro-apoptotic markers while decreasing anti-apoptotic markers. This dual action enhances its potential as an anticancer agent.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-25(22,23)20-8-4-12(5-9-20)16(21)19-11-13-15(18-7-6-17-13)14-3-2-10-24-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZEPIERDIQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.